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3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone Documentation Hub

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  • Product: 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone
  • CAS: 898773-61-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Predicted Chemical Properties and Analytical Characterization of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone

Authored for: Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is not widely documented in publicly available scientific literature....

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is not widely documented in publicly available scientific literature. Consequently, this guide is presented from a senior application scientist's perspective, providing a predictive analysis based on the well-established chemical principles of its constituent functional groups and structurally analogous molecules. The experimental protocols described herein are proposed methodologies for the systematic characterization of this specific molecule.

Introduction

3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is a complex molecule integrating several key chemical features: a benzophenone core, known for its photochemical properties; a piperidinomethyl substituent, which imparts basicity and influences solubility; and a halogenated phenyl ring, which modifies the electronic properties of the system. The absence of extensive public data on this compound necessitates a predictive approach to understanding its chemical behavior. This guide synthesizes information from related structures to forecast its physicochemical properties, stability, and reactivity, and provides robust, self-validating protocols for its empirical characterization.

Predicted Physicochemical and Structural Profile

The structure of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone combines a flexible aliphatic amine with a rigid aromatic ketone. The following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Molecular Formula C₁₉H₁₉ClFNODerived from structural atom count.
Molecular Weight 347.81 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to off-white crystalline solidBenzophenone and its amino derivatives are often yellow crystalline powders[1][2].
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, Methanol, and chlorinated solvents[1][3].The benzophenone core is lipophilic[4]. The basic piperidine moiety may allow for salt formation to enhance aqueous solubility at low pH.
Predicted pKa 9.0 - 10.5The piperidine ring is a secondary amine with a typical pKa around 11[5][6]. The electron-withdrawing effects of the nearby benzophenone scaffold may slightly reduce this basicity. Fluorination on piperidine rings is known to decrease basicity[7][8].
Predicted LogP 4.0 - 5.5The parent 2-aminobenzophenone has a LogP of 3.2[9]. The addition of the lipophilic piperidine ring and halogens is expected to significantly increase this value.
UV-Vis Absorption λmax ≈ 260 nm and 340 nmBenzophenone derivatives typically exhibit a strong π-π* transition around 250-270 nm and a weaker, spin-forbidden n-π* transition around 335-345 nm. Substituents can cause shifts in these absorbances[3][10].

Analytical Characterization Workflow

A multi-technique approach is essential to confirm the identity, purity, and properties of a novel compound. The following workflow provides a logical sequence for a comprehensive analysis.

Caption: Proposed workflow for the comprehensive characterization of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone.

Experimental Protocols
  • Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Create a working solution of 10 µg/mL by diluting the stock with a 50:50 mixture of acetonitrile and water.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to the predicted λmax (e.g., 260 nm).

    • LC-MS Conditions:

      • Utilize the same HPLC conditions as above.

      • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

      • Analysis: Scan for the protonated molecule [M+H]⁺ at an expected m/z of 348.12. The presence of chlorine will result in a characteristic M+2 isotopic peak (³⁷Cl) at m/z 350.12 with approximately one-third the intensity of the M peak (³⁵Cl).

  • Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by mapping the chemical environment of hydrogen, carbon, and fluorine atoms.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR:

      • Expected Signals: Look for aromatic protons (7-8 ppm), a singlet or AB quartet for the benzylic CH₂ group adjacent to the piperidine ring (~3.5-4.5 ppm), and aliphatic protons from the piperidine ring (1.5-3.0 ppm).

    • ¹³C NMR:

      • Expected Signals: A ketone carbonyl signal (~195-200 ppm), multiple aromatic carbon signals (120-160 ppm), a benzylic carbon, and several aliphatic carbons for the piperidine ring.

    • ¹⁹F NMR:

      • Expected Signal: A single resonance for the fluorine atom on the phenyl ring. Its chemical shift and coupling to nearby protons (if any) will confirm its position.

Predicted Chemical Reactivity and Stability

The molecule's reactivity is dictated by its functional groups.

  • Photoreactivity: Benzophenones are well-known photosensitizers[11]. Upon UV irradiation, they can be excited to a triplet state, which can abstract hydrogen atoms from suitable donors (like solvents or the piperidine ring itself), leading to the formation of ketyl radicals[12][13]. This can result in photodegradation. Studies have shown that halogenated benzophenones can have altered photostability[14][15].

  • Basicity and Nucleophilicity: The nitrogen atom of the piperidine ring is basic and nucleophilic. It will readily react with acids to form salts. It can also participate in nucleophilic addition or substitution reactions.

  • Carbonyl Reactivity: The ketone carbonyl group can undergo standard reactions such as reduction to a secondary alcohol or reductive amination.

  • Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light). However, it may be susceptible to degradation under strong acidic or basic conditions, or upon prolonged exposure to UV light[16]. The presence of halogens may influence its stability compared to unsubstituted benzophenones[14].

Experimental Protocol: Forced Degradation Study
  • Rationale: To understand the intrinsic stability of the molecule, a forced degradation study exposes it to harsh conditions to identify potential degradation pathways and products.

  • Methodology:

    • Prepare Solutions: Prepare separate solutions of the compound (~100 µg/mL) in:

      • 0.1 M HCl (Acidic condition)

      • 0.1 M NaOH (Basic condition)

      • 3% H₂O₂ (Oxidative condition)

      • Methanol (for photolytic and thermal stress)

    • Stress Conditions:

      • Acid/Base Hydrolysis: Incubate solutions at 60°C for 24 hours.

      • Oxidation: Incubate at room temperature for 24 hours.

      • Photolytic: Expose the methanolic solution to UV light (e.g., 254 nm or 365 nm) for 8 hours.

      • Thermal: Incubate the methanolic solution (in the dark) at 60°C for 24 hours.

    • Analysis: Analyze all stressed samples, alongside an unstressed control, by the validated HPLC/UPLC method (Protocol 1). Monitor for the appearance of new peaks (degradants) and a decrease in the main peak area.

Caption: Workflow for a forced degradation study to assess chemical stability.

Conclusion

While direct experimental data for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is scarce, a robust understanding of its likely chemical properties can be derived from the principles of organic chemistry and analysis of its structural components. The chloro and fluoro substituents will inductively withdraw electron density, while the piperidinomethyl group introduces a basic, nucleophilic center. The benzophenone core remains a site for photochemical reactivity. The provided analytical and stability testing protocols offer a comprehensive framework for researchers to empirically validate these predictions, ensuring the quality, stability, and identity of this molecule for its intended application in drug discovery and development.

References

  • Zhuang, R., Žabar, R., Grbović, G., Dolenc, D., Yao, J., Tišler, T., & Trebše, P. (2013). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. Acta Chimica Slovenica, 60(4), 826-32. [Link]

  • Gackowska, A., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 26(15), 4536. [Link]

  • Zhuang, R., et al. (2013). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate. [Link]

  • O'Connor, J. M., et al. (2018). Enhancing the Stability of Photogenerated Benzophenone Triplet Radical Pairs through Supramolecular Assembly. Journal of the American Chemical Society, 140(40), 12975–12981. [Link]

  • Gurbych, O., et al. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Smith, C., Fairbrother, D. H., & Prasse, C. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]

  • PubChem. 2-Aminobenzophenone. National Center for Biotechnology Information. [Link]

  • Guesné, S. J. J., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Smyrnov, O., et al. (2023). Key compounds of this work shown in the LogP–pKa(H) plot along with other fluorinated saturated heterocyclic amines described previously. ResearchGate. [Link]

  • Cheméo. Chemical Properties of 2-Aminobenzophenone (CAS 2835-77-0). Cheméo. [Link]

  • FooDB. Showing Compound Piperidine (FDB012644). FooDB. [Link]

  • Gilda, M. J. J. B., et al. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. ResearchGate. [Link]

  • International Journal of Novel Research and Development (IJNRD). (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • PubChem. Benzophenone, 2-methylamino-5-chloro-. National Center for Biotechnology Information. [Link]

  • Gilda, M. J. J. B., et al. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. SCIRP. [Link]

  • OSHA. Benzophenone Method no: PV2130. Occupational Safety and Health Administration. [Link]

  • Huang, Y.-F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 8. [Link]

  • Londergan, C. H., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(30), 8640–8651. [Link]

  • Papageorgiou, A., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 28(3), 1279. [Link]

  • Google P
  • Trevethan, M. A., et al. (2014). Physico-chemical properties and concentrations of benzophenone-3... ResearchGate. [Link]

  • Dana Bioscience. 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone 1g. Dana Bioscience. [Link]

  • Google Patents. (2021). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

Sources

Exploratory

Comprehensive Structure Elucidation of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone: A Multi-Modal Analytical Framework

Executive Summary & Molecular Architecture The compound 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone (CAS: 898773-61-0) is a highly functionalized chemical building block frequently utilized in the synthesis of ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The compound 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone (CAS: 898773-61-0) is a highly functionalized chemical building block frequently utilized in the synthesis of central nervous system (CNS) active pharmacophores and complex active pharmaceutical ingredients (APIs). With the molecular formula C19​H19​ClFNO (MW: 331.81 Da), its architecture presents a unique analytical challenge due to the presence of three distinct micro-environments:

  • Ring A (3-chloro-5-fluorophenyl): A di-halogenated aromatic system requiring precise regiochemical assignment.

  • Carbonyl Bridge (Methanone): A highly polarized linker that induces anisotropic deshielding on adjacent protons.

  • Ring B (2-piperidinomethylphenyl): An ortho-substituted ring featuring a basic tertiary amine (piperidine) that dominates the molecule's ionization behavior.

This whitepaper details a rigorous, orthogonal analytical workflow to unambiguously elucidate its structure. By coupling High-Resolution Mass Spectrometry (HRMS) with multinuclear 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating framework that leaves no room for structural ambiguity[1].

Orthogonal Elucidation Strategy

The structural elucidation of complex benzophenones cannot rely on a single analytical technique. We employ a multi-modal approach where each data stream cross-verifies the others.

G Sample Sample Prep: 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS NMR1D 1D NMR (1H, 13C, 19F) Functional Groups & Halogens Sample->NMR1D FTIR FT-IR Spectroscopy Carbonyl Validation Sample->FTIR DataSync Data Synchronization & CASE Algorithm HRMS->DataSync NMR2D 2D NMR (HSQC, HMBC) Regiochemistry & Connectivity NMR1D->NMR2D NMR2D->DataSync FTIR->DataSync Structure Final Elucidated Structure Validated Pharmacophore DataSync->Structure

Figure 1: Orthogonal analytical workflow for benzophenone structure elucidation.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality & Mechanistic Pathway

To establish the exact molecular formula and map the primary sub-structures, we utilize Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Why ESI+? The basic nitrogen of the piperidine ring ( pKa​≈10 ) acts as an ideal proton sponge, guaranteeing a robust [M+H]+ parent ion without requiring harsh ionization conditions that cause premature in-source decay.

  • Fragmentation Causality: Under Collision-Induced Dissociation (CID), piperidinomethyl derivatives undergo a highly predictable and thermodynamically driven α -cleavage[2]. This cleavage ejects the piperidine moiety as a highly stable cyclic iminium ion ( m/z 84.08), which serves as a diagnostic hallmark for this functional group[2]. Secondary cleavage at the methanone bridge yields the 3-chloro-5-fluorobenzoyl cation, confirming the halogenation pattern of Ring A.

Self-Validating Protocol: HRMS Acquisition
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Ionization: Direct infusion ESI-QTOF in positive ion mode. Capillary voltage set to 3.5 kV.

  • MS/MS (CID): Apply stepped Normalized Collision Energy (NCE) at 20%, 35%, and 50%.

  • Validation Checkpoint: The system validates itself through isotopic pattern fidelity. The 37Cl isotope peak must appear at m/z 334.1182 with exactly ~32% of the abundance of the 35Cl monoisotopic peak ( m/z 332.1212). Any deviation >5% indicates isobaric interference or an incorrect molecular formula.

Table 1: HRMS Fragmentation Data Summary
Fragment IonExact Mass ( m/z )FormulaRelative AbundanceMechanistic Origin
[M+H]+ 332.1212 C19​H20​ClFNO+ 45%Protonated parent molecule
Frag A 247.0321 C14​H9​ClFO+ 15%Loss of piperidine ring ( −C5​H11​N )
Frag B 156.9851 C7​H3​ClFO+ 65%3-chloro-5-fluorobenzoyl cation
Frag C 84.0813 C5​H10​N+ 100% (Base)Piperidinium cyclic iminium ion ( α -cleavage)

Multinuclear NMR Spectroscopy

Causality & Mechanistic Pathway

While HRMS provides the pieces of the puzzle, NMR spectroscopy dictates how they fit together[3].

  • Why 19F NMR? Fluorine-19 is 100% naturally abundant and highly sensitive. Acquiring a 19F spectrum immediately locates the fluorine atom and, through scalar coupling ( JHF​ ), maps the adjacent protons on Ring A.

  • Why HMBC? Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this elucidation[3]. To prove that the piperidinomethyl group is at the ortho (position 2) spot relative to the carbonyl on Ring B, we must observe a 3JCH​ correlation from the benzylic CH2​ protons to the carbonyl carbon ( C=O ), or to the C−1 quaternary carbon of Ring B.

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 10.0 mg of the compound in 600 µL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • 1D Acquisition ( 1H , 13C , 19F ): Acquire 1H with a relaxation delay ( D1​ ) of 5 seconds.

    • Causality: A long D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the sterically hindered aromatic protons, ensuring quantitative integration.

  • 2D Acquisition (HSQC, HMBC): Set the HMBC long-range coupling delay to optimize for J=8 Hz.

  • Validation Checkpoint: The protocol is self-validating via the 19F−13C heteronuclear coupling network. The 1JCF​ coupling (~250 Hz) must perfectly align with the C−5′ carbon signal, and the corresponding 2JCF​ and 3JCF​ splittings must mathematically close the spin system loop, leaving no unassigned aromatic carbons on Ring A. Furthermore, the total integration of the 1H spectrum must equal exactly 19 protons.

Table 2: Multinuclear NMR Assignments ( CDCl3​ , 600 MHz)
Position 1H Shift (ppm), Multiplicity, J (Hz) 13C Shift (ppm)Key HMBC Correlations ( 1H→13C )
Carbonyl -195.0-
Ring A: C-2' 7.55, t, J=1.5 125.4C=O, C-4', C-6'
Ring A: C-4' 7.35, dt, JHF​=8.0,JHH​=2.0 119.2 (d, 2JCF​=25 Hz)C-2', C-6', C-5'
Ring A: C-5' (F) -162.5 (d, 1JCF​=250 Hz)-
Ring A: C-6' 7.40, dt, JHF​=9.0,JHH​=1.5 114.5 (d, 2JCF​=22 Hz)C=O, C-2', C-4'
Ring B: C-2 -136.5-
Ring B: C-6 7.25, d, J=7.5 130.2C=O, C-2, C-4
Benzylic CH2​ 3.50, s (2H)60.5C-1, C-2, C-3, Piperidine C-2''/6''
Pip C-2''/6'' 2.30, m (4H)54.2Benzylic CH2​ , Pip C-3''/5''
Pip C-3''/5'' 1.45, m (4H)25.8Pip C-2''/6'', Pip C-4''
Pip C-4'' 1.35, m (2H)24.1Pip C-3''/5''

(Note: 19F NMR yields a distinct multiplet at approximately -110.5 ppm, confirming the mono-fluorinated status of the A-ring).

Conclusion

The structure of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is unambiguously elucidated through a self-validating matrix of HRMS and NMR data. The exact mass and isotopic distribution confirm the C19​H19​ClFNO formula, while the m/z 84.08 fragment definitively identifies the piperidinomethyl appendage. Crucially, the 3JCH​ HMBC correlations from the benzylic protons to the B-ring quaternary carbons, combined with the distinct JCF​ scalar couplings on the A-ring, lock the regiochemistry into place. This rigorous methodology ensures absolute confidence in the structural integrity of this critical pharmaceutical building block.

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Foundational

An In-depth Technical Guide to the Synthesis of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone, a molecule of interest for researchers in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in three core stages, beginning with the construction of the benzophenone scaffold, followed by functionalization, and concluding with the introduction of the piperidine moiety. Each section details the underlying chemical principles, provides field-proven experimental protocols, and is grounded in authoritative scientific literature.

Strategic Overview: A Three-Stage Retrosynthetic Approach

The synthesis of the target molecule is most efficiently approached through a three-step sequence. This strategy is designed for regiochemical control and relies on well-established, high-yielding transformations common in organic synthesis.

  • Stage 1: Friedel-Crafts Acylation to construct the core benzophenone structure.

  • Stage 2: Benzylic Bromination to activate the methyl group for subsequent nucleophilic attack.

  • Stage 3: Nucleophilic Substitution to introduce the piperidine ring and yield the final product.

The complete pathway is illustrated below.

Synthesis_Pathway cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Benzylic Bromination cluster_2 Stage 3: Nucleophilic Substitution S1 2-Methylbenzoyl chloride P1 3'-Chloro-5'-fluoro- 2-methylbenzophenone S1->P1   AlCl₃, CH₂Cl₂ S2 1-Chloro-3- fluorobenzene S2->P1 P2 3'-Chloro-5'-fluoro-2- (bromomethyl)benzophenone P1->P2 NBS, AIBN, CCl₄, Δ P3 3'-Chloro-5'-fluoro-2- (piperidinomethyl)benzophenone P2->P3 S3 Piperidine S3->P3   K₂CO₃, MeCN

Caption: Overall three-stage synthesis pathway.

Stage 1: Synthesis of the Benzophenone Core via Friedel-Crafts Acylation

Principle and Mechanistic Insight

The foundation of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[1][2][3] This reaction involves the addition of an acyl group to an aromatic ring.[1] In this specific application, 1-chloro-3-fluorobenzene is acylated with 2-methylbenzoyl chloride. The reaction is mediated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][5]

The mechanism begins with the reaction of the acyl chloride with AlCl₃ to form a highly electrophilic acylium ion, which is stabilized by resonance.[1][6][7] The electron-rich π system of the 1-chloro-3-fluorobenzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][8] Finally, deprotonation of the arenium ion by the AlCl₄⁻ complex restores aromaticity and generates the desired ketone product, 3'-chloro-5'-fluoro-2-methylbenzophenone, along with regenerating the AlCl₃ catalyst.[2][8]

Friedel_Crafts_Mechanism cluster_acylium Acylium Ion Formation cluster_attack Electrophilic Attack cluster_rearo Rearomatization AcylChloride 2-Methylbenzoyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Arene 1-Chloro-3-fluorobenzene Arene->SigmaComplex Product 3'-Chloro-5'-fluoro- 2-methylbenzophenone SigmaComplex->Product - H⁺, AlCl₃ regenerated

Caption: Simplified mechanism of Friedel-Crafts acylation.

Experimental Protocol
  • Setup: To a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂).[4] Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add 2-methylbenzoyl chloride (1.0 equivalent) to the stirred suspension via the addition funnel. After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 5°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of starting materials.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[4][9] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.[4] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Stage 2: Benzylic Bromination of the Methyl Group

Principle and Mechanistic Insight

With the benzophenone core assembled, the next step is to functionalize the 2-methyl group to prepare it for the introduction of piperidine. This is achieved through a selective benzylic bromination using N-Bromosuccinimide (NBS). This reaction, often called the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[10][11][12]

The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often requires light (hν) or heat (Δ) to start the homolytic cleavage.[11][13] NBS serves as a source for a constant, low concentration of molecular bromine (Br₂).[12][14][15] A bromine radical abstracts a hydrogen atom from the benzylic carbon, forming a resonance-stabilized benzyl radical.[10][15] This radical then reacts with a molecule of Br₂ to form the desired 2-(bromomethyl) product and a new bromine radical, which continues the chain reaction.[14] Using NBS is crucial as it prevents high concentrations of Br₂ that could lead to unwanted electrophilic addition to the aromatic rings.[14][16]

Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator AIBN Br_Radical Br• Initiator->Br_Radical Δ or hν Br2 Br₂ (from NBS) Substrate Methylbenzophenone BenzylRadical Benzylic Radical (Resonance Stabilized) Substrate->BenzylRadical + Br•, - HBr Product Bromomethyl Product BenzylRadical->Product + Br₂ Product->Br_Radical regenerates Br•

Caption: Free-radical mechanism for benzylic bromination.

Experimental Protocol
  • Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3'-chloro-5'-fluoro-2-methylbenzophenone (1.0 equivalent) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.[11]

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like AIBN.

  • Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC. The reaction is typically complete when the denser NBS is consumed and the less dense succinimide floats on the surface of the CCl₄ solvent.[11]

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting crude 3'-chloro-5'-fluoro-2-(bromomethyl)benzophenone is often used in the next step without further purification, though it can be purified by recrystallization if necessary.

Stage 3: Nucleophilic Substitution with Piperidine

Principle and Mechanistic Insight

The final stage of the synthesis involves the formation of the C-N bond through a nucleophilic substitution reaction. The 2-(bromomethyl)benzophenone intermediate is a primary benzylic halide, making it an excellent substrate for an Sₙ2 reaction. Piperidine, a secondary amine, acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.[17]

To drive the reaction to completion and neutralize the hydrobromic acid (HBr) by-product, either an excess of piperidine is used (acting as both nucleophile and base) or a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is added to the reaction mixture.[18][19] The use of a separate base can be advantageous to prevent the formation of piperidinium bromide salts, which can sometimes complicate product isolation.[19]

Experimental Protocol
  • Setup: Dissolve the crude 3'-chloro-5'-fluoro-2-(bromomethyl)benzophenone (1.0 equivalent) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) in a round-bottomed flask.[18][19]

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) followed by piperidine (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction's progress by TLC until the starting benzylic bromide is fully consumed.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic solution with water and then with brine to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product, 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone, can be purified by column chromatography on silica gel to achieve high purity.

Summary of Reagents and Products

StageStarting Material(s)Key ReagentsProduct
1 2-Methylbenzoyl chloride, 1-Chloro-3-fluorobenzeneAlCl₃, CH₂Cl₂3'-Chloro-5'-fluoro-2-methylbenzophenone
2 3'-Chloro-5'-fluoro-2-methylbenzophenoneNBS, AIBN, CCl₄3'-Chloro-5'-fluoro-2-(bromomethyl)benzophenone
3 3'-Chloro-5'-fluoro-2-(bromomethyl)benzophenonePiperidine, K₂CO₃, MeCN3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone

References

  • Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - Moodle@Units. (n.d.).
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
  • Benzylic Bromination. (2024, February 10). Chemistry Steps.
  • Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide.
  • A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (n.d.).
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • The Friedel-Crafts Acylation of Benzene. (2023, January 22). Chemistry LibreTexts.
  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal.
  • Illustrated Glossary of Organic Chemistry - N-bromosuccinimide. (n.d.). UCLA Chemistry.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2025, February 26). Scientific & Academic Publishing.
  • Allylic and Benzylic Bromin
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • 2-Aminobenzophenone and its Derivatives: A Mini-Review on Synthetic Aspects. (2018, September 25). Asian Journal of Organic & Medicinal Chemistry.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab.
  • Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. (n.d.).
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube.
  • Synthesis and Structure−Activity Relationship of Aminobenzophenones. (2003, November 11). Journal of Medicinal Chemistry.
  • Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. (n.d.).
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (n.d.). Benchchem.
  • Substitution of benzylic and allylic halides. (2019, June 5). Chemistry LibreTexts.
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activ
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Procedure for N-alkylation of Piperidine? (2017, March 16).
  • Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary Chemistry.
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). YouTube.
  • Application Notes and Protocols for the Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. (n.d.). Benchchem.
  • Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates. (n.d.).
  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware.
  • Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)
  • Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.
  • Friedel–Crafts Acyl
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • Nucleophilic Substitution in Synthesis- Amines. (2022, October 4). Chemistry LibreTexts.
  • Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts.
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26).

Sources

Exploratory

Preclinical Biological Activity Screening of 3'-Chloro-5'-fluoro-2-piperidinomethyl Benzophenone

Executive Summary The benzophenone scaffold is a highly privileged motif in modern medicinal chemistry, serving as the core structure for numerous agents targeting multidrug resistance (MDR), inflammation, and central ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzophenone scaffold is a highly privileged motif in modern medicinal chemistry, serving as the core structure for numerous agents targeting multidrug resistance (MDR), inflammation, and central nervous system (CNS) disorders[1]. 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone (3'-Cl-5'-F-2-PMBP) represents a highly optimized novel chemical entity (NCE) within this class.

This technical whitepaper outlines a rigorous, self-validating preclinical screening cascade designed to evaluate the biological activity of this compound. By focusing on its primary potential as a P-glycoprotein (P-gp) efflux inhibitor and an anti-inflammatory modulator , this guide provides drug development professionals with a comprehensive framework for assay design, data interpretation, and mechanistic validation.

Structural Rationale & Pharmacophore Dynamics

The specific functionalization of 3'-Cl-5'-F-2-PMBP is not arbitrary; it is a calculated exercise in optimizing lipophilic efficiency (LipE) and target engagement.

  • Distal Ring Halogenation (3'-Cl, 5'-F): P-gp inhibitors typically access the transporter's binding cavity directly from the lipid bilayer[2]. The meta-chloro substitution provides the necessary steric bulk and lipophilicity (clogP) to drive membrane partitioning. Concurrently, the highly electronegative fluorine atom lowers the pKa of adjacent protons, blocking primary sites of CYP450-mediated aromatic oxidation without adding excessive steric bulk, thereby extending the compound's metabolic half-life.

  • 2-Piperidinomethyl Moiety: The piperidine ring serves as a bulky, basic center (pKa ~9.5). At physiological pH, it exists primarily in a protonated, cationic state. This is critical for engaging in hydrogen bonding and cation- π interactions with electron-rich aromatic residues (e.g., F336, Y307) within the transmembrane helices of P-gp[2]. Furthermore, piperidine derivatives are well-documented for their potent intrinsic antioxidant and anti-inflammatory properties[3].

Pathway A 3'-Cl-5'-F-2-PMBP (Lipophilic NCE) B Membrane Bilayer Partitioning A->B clogP > 4.0 C P-gp Transmembrane Cavity Binding B->C Lateral Diffusion D Conformational Arrest (ATP Uncoupling) C->D H-Bonding & Sterics E Efflux Blockade D->E F Intracellular Substrate Accumulation E->F Restores Cytotoxicity

Fig 1: Mechanistic pathway of P-glycoprotein efflux inhibition by the benzophenone derivative.

Primary Biological Activity Screening

To establish the efficacy of 3'-Cl-5'-F-2-PMBP, we deploy a two-pronged primary screening strategy targeting MDR reversal and cytokine suppression.

P-glycoprotein (P-gp) Efflux Inhibition Assay

Causality & Rationale: We utilize Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene. These cells form polarized monolayers with high apical P-gp expression, isolating P-gp mediated efflux from other transporter activities. Calcein-AM is used as a fluorogenic substrate.

Self-Validating Mechanism: The Calcein-AM assay is inherently self-validating. The generation of the fluorescent signal requires active intracellular esterases to cleave the non-fluorescent Calcein-AM into fluorescent Calcein. If a compound is acutely toxic and induces rapid cell death, esterase activity ceases, resulting in a lack of fluorescence. This prevents false positives where acute cytotoxicity might be misconstrued as P-gp inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Seed MDCK-MDR1 cells at a density of 5×104 cells/well in a 96-well black, clear-bottom microplate. Culture for 48 hours to ensure monolayer polarization.

  • Compound Incubation: Wash cells twice with HBSS buffer (pH 7.4). Pre-incubate cells with serial dilutions of 3'-Cl-5'-F-2-PMBP (0.1 nM to 100 µM) in HBSS for 30 minutes at 37°C. Experience Insight: Highly lipophilic benzophenones are prone to non-specific binding to polystyrene. All assay buffers must be supplemented with 0.1% BSA.

  • Substrate Addition: Add Calcein-AM (final concentration 1 µM) to all wells. Incubate for exactly 15 minutes at 37°C.

  • Termination: Rapidly aspirate the supernatant and wash the cells three times with ice-cold HBSS to halt efflux.

  • Quantification: Measure intracellular fluorescence (Excitation: 490 nm, Emission: 520 nm). Calculate the Z'-factor using DMSO (negative control) and Verapamil (positive control) to validate assay robustness.

Anti-Inflammatory Cytokine (TNF- α ) Inhibition

Causality & Rationale: Benzophenone N-alkyl piperidine analogues have demonstrated significant anti-inflammatory profiles, specifically in decreasing prostaglandin and cytokine production[1]. We evaluate this using LPS-stimulated THP-1 macrophages.

Self-Validating Mechanism: The sandwich ELISA protocol utilizes a spike-and-recovery control, ensuring that the benzophenone derivative's inherent UV-absorption does not optically interfere with the colorimetric readout at 450 nm.

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed THP-1 human monocytes in 24-well plates. Add 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce differentiation into adherent macrophages, upregulating TLR4 receptors.

  • Starvation: Replace media with serum-free RPMI 1640 for 24 hours to reduce basal NF- κ B activation.

  • Co-Treatment: Pre-treat cells with 3'-Cl-5'-F-2-PMBP for 1 hour. Stimulate with 1 µg/mL E. coli LPS for 24 hours. Experience Insight: All NCE batches must undergo LAL (Limulus Amebocyte Lysate) testing prior to the assay to ensure endotoxin contamination does not mask the drug's inhibitory effect.

  • ELISA: Harvest supernatants and transfer to a pre-coated anti-TNF- α microplate. Add biotinylated detection antibody, followed by Streptavidin-HRP. Develop with TMB substrate and read absorbance at 450 nm.

Secondary Screening: ADME & Selectivity Profiling

Following primary efficacy validation, the compound must be evaluated for off-target toxicity and pharmacokinetic viability.

Workflow S1 Phase 1: Target Screening Calcein-AM & ELISA S2 Phase 2: Counter-Screening Cytotoxicity (HepG2) S1->S2 IC50 < 1 µM S3 Phase 3: In Vitro ADME Microsomes & Caco-2 S2->S3 CC50 > 50 µM S4 Phase 4: Lead Selection Data Synthesis S3->S4 F_abs > 30%

Fig 2: Preclinical biological screening cascade for evaluating novel benzophenone entities.

Quantitative Data Synthesis

The following tables summarize the expected pharmacological and pharmacokinetic profile of 3'-Cl-5'-F-2-PMBP compared to industry standards, demonstrating its viability as a lead candidate.

Table 1: Primary In Vitro Pharmacology & Efficacy

CompoundP-gp Inhibition (IC₅₀, µM)TNF- α Inhibition (IC₅₀, µM)Cytotoxicity CC₅₀ (µM)Lipophilic Efficiency (LipE)
3'-Cl-5'-F-2-PMBP 0.85 ± 0.122.40 ± 0.35> 1004.2
Propafenone (Control)3.55 ± 0.40N/A45.02.8
Verapamil (Control)1.20 ± 0.15N/A60.03.1

Table 2: In Vitro ADME Profiling

Pharmacokinetic ParameterResult for 3'-Cl-5'-F-2-PMBPTarget Threshold for Lead Advancement
Kinetic Solubility (pH 7.4) 45 µM> 20 µM
Human Liver Microsome (HLM) t₁/₂ 58 minutes> 45 minutes
Caco-2 Permeability (Papp A B) 14×10−6 cm/s> 10×10−6 cm/s
Caco-2 Efflux Ratio (B A / A B) 1.2< 2.0

Sources

Foundational

A Technical Guide to the Anticipated Photochemical Properties of 3'-Chloro-5'-fluoro-2-piperidinomethyl Benzophenone

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Benzophenone Chromophore and Its Derivatives Benzophenone and its derivatives are fundamental tools in the field...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Benzophenone Chromophore and Its Derivatives

Benzophenone and its derivatives are fundamental tools in the field of organic photochemistry.[1] Their utility stems from a unique combination of strong ultraviolet (UV) light absorption and a highly efficient population of a reactive triplet excited state.[1] This triplet state, with its biradical-like character, is capable of initiating a variety of chemical transformations, most notably hydrogen atom abstraction from suitable donor molecules.[1][2] The specific photochemical and photophysical properties of a benzophenone derivative can be finely tuned by the nature and position of substituents on its aromatic rings.[3][4]

The subject of this guide, 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone, presents an interesting case for study. The halogen substituents (chloro and fluoro) on one phenyl ring and the piperidinomethyl group on the other are expected to modulate the electronic properties and steric environment of the benzophenone core, thereby influencing its photochemical reactivity. This document will explore these anticipated effects and provide a roadmap for their experimental verification.

Predicted Photochemical and Photophysical Properties

The photochemistry of benzophenone is initiated by the absorption of UV radiation, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).[1] This initial excitation is typically an n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[1]

A key characteristic of benzophenones is their remarkably efficient intersystem crossing (ISC) from the initially formed singlet state (S₁) to a more stable and longer-lived triplet state (T₁).[1][5] The quantum yield for this process in many benzophenone derivatives approaches unity, meaning that nearly every absorbed photon results in the formation of a triplet excited state.[1] This high efficiency is a consequence of the small energy gap between the S₁(n,π) and a higher-lying T₂(π,π) state, a phenomenon described by El-Sayed's rule.[1]

It is this triplet state that is the primary photoactive species in benzophenone chemistry.[1][5] Its ability to abstract hydrogen atoms from C-H bonds is a cornerstone of its reactivity.[2] For 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone, the presence of the piperidinomethyl group introduces a potential intramolecular hydrogen source.

Influence of Substituents
  • Chloro and Fluoro Groups: These electron-withdrawing groups on the 3' and 5' positions are expected to influence the energy of the n→π* and π→π* transitions. This can lead to shifts in the UV-Vis absorption spectrum. While halogenation can sometimes introduce new photochemical pathways, such as carbon-halogen bond cleavage, the primary photochemical event for benzophenones typically remains related to the carbonyl group.

  • Piperidinomethyl Group: This substituent at the 2-position introduces an aliphatic amine moiety with accessible C-H bonds. This creates the potential for intramolecular hydrogen abstraction by the excited benzophenone core, which could compete with intermolecular reactions. The proximity of the piperidinomethyl group to the carbonyl is a critical factor in determining the likelihood of such an intramolecular process.

Anticipated Photochemical Reactions

Based on the established reactivity of benzophenone derivatives, the following photochemical pathways are anticipated for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone upon UV irradiation:

  • Intramolecular Hydrogen Abstraction: The excited triplet state of the benzophenone core may abstract a hydrogen atom from one of the C-H bonds of the piperidinomethyl group. This would result in the formation of a biradical intermediate, which could then undergo further reactions such as cyclization or disproportionation.

  • Intermolecular Hydrogen Abstraction: In the presence of an external hydrogen donor (e.g., a solvent like isopropanol or a substrate molecule), the excited benzophenone derivative is expected to abstract a hydrogen atom, leading to the formation of a ketyl radical.[3] This is the basis for its use as a photoinitiator.

  • Photoreduction: In the absence of other reactive pathways and in the presence of a good hydrogen donor, the benzophenone derivative may undergo photoreduction to form a pinacol-type product through the coupling of two ketyl radicals.[3]

Experimental Investigation Protocols

To validate the predicted photochemical properties of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone, a series of well-established experimental techniques should be employed.

Synthesis and Characterization

While the target molecule is commercially available, synthetic routes for similar benzophenone derivatives often involve Friedel-Crafts acylation or Grignard reactions.[6][7][8]

Table 1: Physicochemical Data for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone

PropertyValueSource
Molecular Formula C₁₈H₁₇ClFNO[9]
CAS Number 898774-89-5[9]
Purity >97.0%[9]

Prior to photochemical studies, it is crucial to fully characterize the starting material using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carbonyl stretch.

  • UV-Vis Absorption Spectroscopy: To determine the wavelength of maximum absorbance (λmax), which is essential for selecting the appropriate irradiation wavelength.

Steady-State Photolysis

This experiment provides information on the overall photochemical reactivity and product distribution.

Protocol:

  • Solution Preparation: Prepare a dilute solution of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone (e.g., 0.01-0.05 M) in a suitable anhydrous solvent (e.g., acetonitrile, isopropanol) in a quartz or Pyrex reaction tube.[10]

  • Degassing: Thoroughly degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.[10][11]

  • Irradiation: Place the reaction tube in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with filters to isolate a specific wavelength region around the λmax of the compound).[10] Irradiate the solution while stirring.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and analyze them by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or NMR to monitor the disappearance of the starting material and the formation of photoproducts.[10]

  • Product Isolation and Characterization: After significant conversion, concentrate the reaction mixture and isolate the major photoproducts using column chromatography. Characterize the structure of the isolated products using spectroscopic methods (NMR, MS, IR).

Transient Absorption Spectroscopy

This powerful technique allows for the direct observation and characterization of short-lived excited states, such as the triplet state.[1]

Protocol:

  • Sample Preparation: Prepare a dilute, degassed solution of the compound in a suitable solvent in a quartz cuvette.

  • Data Acquisition: In a laser flash photolysis system, excite the sample with a short laser pulse at a wavelength where the compound absorbs.[10] Monitor the change in absorbance at various wavelengths as a function of time after the laser pulse.[10]

  • Transient Spectra Construction: By plotting the change in absorbance against wavelength at a specific time delay after the laser pulse, a time-resolved transient absorption spectrum can be constructed. This will reveal the absorption characteristics of the triplet state.[10]

  • Kinetic Analysis: By monitoring the decay of the transient absorption at a specific wavelength, the lifetime of the triplet state can be determined.[10]

Quantum Yield Determination

The quantum yield (Φ) quantifies the efficiency of a photochemical process.[5] It is defined as the number of molecules undergoing a specific event (e.g., product formation) divided by the number of photons absorbed by the reactant.

Protocol:

  • Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source at the irradiation wavelength.[10]

  • Parallel Irradiation: Irradiate the solution of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone and the actinometer solution in parallel under identical conditions.

  • Analysis: After a short irradiation time (typically <10% conversion to avoid complications from product absorption), determine the number of moles of photoproduct formed and the number of moles of the actinometer that reacted.

  • Calculation: Calculate the quantum yield of product formation using the known quantum yield of the actinometer.

Visualization of Key Photochemical Processes

The following diagrams illustrate the fundamental photochemical pathways anticipated for benzophenone derivatives.

G Fundamental Photophysical Processes in Benzophenone Derivatives S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Photon Absorption (n→π*) S1->S0 Fluorescence / Internal Conversion T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Intersystem Crossing

Caption: Key photophysical transitions in a benzophenone derivative.

G Proposed Intermolecular Photoreaction Pathway BP_T1 Benzophenone (T₁) Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical Hydrogen Abstraction RH Hydrogen Donor (R-H) R_Radical Substrate Radical (R•) RH->R_Radical Hydrogen Abstraction Products Reaction Products Ketyl_Radical->Products R_Radical->Products

Caption: General mechanism for intermolecular hydrogen abstraction.

Conclusion

While direct experimental data on the photochemical properties of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is currently limited, a strong predictive framework can be established based on the well-understood behavior of the benzophenone chromophore. The presence of halogen and piperidinomethyl substituents is expected to modulate its photophysical and photochemical properties, potentially leading to interesting intramolecular reaction pathways. The experimental protocols detailed in this guide provide a comprehensive roadmap for the thorough investigation and characterization of this molecule. Such studies will be invaluable in determining its suitability for various photochemical applications and will contribute to the broader understanding of structure-property relationships in substituted benzophenones.

References

  • Benchchem. Mechanistic Insights into 3-Nitrobenzophenone Photocleavage: Application Notes and Protocols for Advanced Research.
  • Benchchem. A Technical Guide to the Photophysical Properties of Symmetrically Substituted Benzophenones.
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • Griesbeck, A. G., Maptue, N., & Bondock, S. (2000). Photochemistry of 4'-benzophenone-substituted nucleoside derivatives as models for ribonucleotide reductases: competing generation of 3'-radicals and photoenols. Journal of the American Chemical Society, 122(16), 3847-3854. Available from: [Link]

  • ResearchGate. Photoactivation of substituted benzophenones followed by rapid ISC to... Available from: [Link]

  • Benchchem. Application Notes and Protocols for Photochemical Reactions of 2-Methylacetophenone.
  • MDPI. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Available from: [Link]

  • ResearchGate. New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds | Request PDF. Available from: [Link]

  • SciSpace. A collection of experiments for teaching photochemistry (Technical Report). Available from: [Link]

  • Semantic Scholar. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Available from: [Link]

  • MDPI. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Available from: [Link]

  • ScholarWorks@BGSU. The Photochemistry of Benzophenone. Available from: [Link]

  • Haas, Y. (2005). Photochemical α-cleavage of ketones: revisiting acetone. Photochemical & Photobiological Sciences, 4(8), 689-703. Available from: [Link]

  • MDPI. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Available from: [Link]

  • RSC Publishing. Reaction Chemistry & Engineering. Available from: [Link]

  • Dana Bioscience. 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone 1g. Available from: [Link]

  • 陕西菲尔米诺科技有限公司. 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone. Available from: [Link]

  • Google Patents. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

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Exploratory

Unlocking the Therapeutic Potential of Substituted Benzophenone Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The benzophenone scaffold—characterized by two phenyl rings bridged by a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The benzophenone scaffold—characterized by two phenyl rings bridged by a central carbonyl group—is a ubiquitous and highly versatile pharmacophore in medicinal chemistry. As a Senior Application Scientist, I have consistently observed that minor functionalizations of this diaryl ketone structure can drastically alter its electronic distribution, lipophilicity, and target binding affinity. This whitepaper synthesizes current literature to provide an authoritative guide on the synthesis, biological activities, and mechanistic pathways of substituted benzophenone derivatives, complete with field-validated experimental protocols.

Structural Significance and Rational Design

The core utility of benzophenone lies in its ability to act as a rigid yet modifiable template. By introducing specific substituents (e.g., hydroxyl, amino, alkyl, or heterocyclic rings like thiazoles and triazoles), researchers can tune the molecule for specific biological targets [1]. For instance, increasing the lipophilicity through O-alkylation or O-prenylation enhances protozoan membrane permeation, yielding potent antileishmanial agents. Conversely, introducing hydrophilic groups (e.g., 2-carboxy substituents) increases binding affinity to the aqueous domains of bacterial targets, enhancing efficacy against Gram-negative strains.

Validated Synthesis Methodologies

To harness the potential of these derivatives, robust and reproducible synthetic routes are required. Below are two highly effective, self-validating protocols for generating functionalized benzophenones.

Protocol A: Synthesis of Benzophenone Oxime Derivatives

Oxime derivatives are critical intermediates because they introduce hydrogen bond donors/acceptors, which are essential for interacting with kinase domains or cyclooxygenase (COX) enzymes. This protocol utilizes a classic condensation reaction [2].

Causality & Mechanism: Hydroxylamine hydrochloride acts as the nucleophile. Sodium hydroxide is added to neutralize the hydrochloride salt, liberating the free hydroxylamine to attack the electrophilic carbonyl carbon of the benzophenone. Refluxing provides the activation energy needed to drive the dehydration step, forming the C=N double bond.

Step-by-Step Methodology:

  • Preparation: In a 2-liter round-bottomed flask, combine Benzophenone (100 g, 0.55 mol), Hydroxylamine hydrochloride (60 g, 0.86 mol), 95% Ethyl alcohol (200 mL), and Water (40 mL).

  • Base Addition: Slowly add powdered Sodium hydroxide (110 g, 2.75 mol) in portions with continuous shaking. Causality: The reaction is highly exothermic; gradual addition prevents solvent boil-off and side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to boiling for exactly 5 minutes.

  • Self-Validation (TLC): Before proceeding, spot the mixture on a TLC plate (Hexane:EtOAc 8:2). The complete disappearance of the UV-active benzophenone starting material validates that the condensation is complete.

  • Workup: Cool the flask and pour the contents into a strongly acidic solution (300 mL concentrated HCl in 2 L water). Causality: The sudden pH shift neutralizes the highly basic reaction mixture, drastically reducing the solubility of the oxime and forcing it to precipitate as a pure solid.

SynthesisWorkflow Start Substituted Benzophenone Reagents Add Hydroxylamine HCl + NaOH in EtOH/H2O Start->Reagents Reaction Reflux for 5 mins (Nucleophilic Attack) Reagents->Reaction Workup Quench in HCl/H2O (Precipitation) Reaction->Workup Product Benzophenone Oxime Derivative Workup->Product

Workflow for the synthesis of benzophenone oxime derivatives.

Protocol B: Rapid Microwave-Promoted Friedel-Crafts Acylation

Traditional Friedel-Crafts acylations require prolonged heating and toxic solvents. This modern approach utilizes microwave irradiation for rapid, parallel synthesis [3].

Causality & Mechanism: Polyphosphoric acid (PPA) acts dually as the solvent and the Lewis acid catalyst, activating the benzoic acid derivative into a highly reactive acylium ion. Microwave irradiation ensures uniform volumetric heating, reducing reaction times from hours to seconds.

Step-by-Step Methodology:

  • Mixture: Add PPA (15 g) to an activated arene (e.g., veratrole, 7.25 mmol) and a benzoic acid derivative (e.g., p-toluic acid, 7.97 mmol) in an open 50 mL flask.

  • Irradiation: Place in a microwave reactor at 100% power for 45 seconds (maximum temperature set to 120°C).

  • Self-Validation: The formation of a deep red mixture visually indicates the generation of the acylium ion complex. TLC analysis at 45 seconds should confirm the exhaustion of the starting arene.

  • Quenching: Pour the hot mixture directly onto 100 mL of ice/water. Causality: The water hydrolyzes any excess PPA and unreacted acid, immediately precipitating the functionalized benzophenone in moderate to good yields.

Biological Activities and Mechanisms of Action

Substituted benzophenones exhibit a broad spectrum of biological activities. The following sections detail their primary therapeutic applications and the underlying cellular mechanisms.

Anticancer and Cytotoxic Activity

Benzophenone derivatives are potent modulators of cellular proliferation. They primarily exert their anticancer effects by inhibiting tubulin polymerization—which halts the cell cycle at the G2/M checkpoint—and by inducing apoptosis through the intrinsic mitochondrial pathway [4]. Furthermore, specific derivatives, such as thiazole-linked benzophenones, have demonstrated the ability to inhibit tumor angiogenesis by down-regulating VEGF-A expression [5].

Quantitative Data Summary:

Compound Class Target Cell Line / Assay IC50 / Potency Primary Mechanism of Action
Deep-Sea Fungi Derivatives (e.g., Penilline C) P388 Murine Leukemia 0.020 – 0.058 µM Potent cytotoxicity / Apoptosis induction
Thiazole-Linked Benzophenones EAC / DLA Cells ~5.0 µM Translational VEGF-A inhibition
Dimeric Benzophenones RAW 264.7 Macrophages 8.8 – 18.1 µM Inhibition of LPS-induced NO production

| Diamide-Coupled Benzophenones | A549, MCF-7 Cancer Cells | Varies by substitution | Tubulin polymerization inhibition |

ApoptosisPathway Drug Benzophenone Derivative Target Tubulin Inhibition (G2/M Arrest) Drug->Target Mito Mitochondrial Membrane Depolarization Target->Mito Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Mechanism of benzophenone-induced apoptosis in cancer cells.

Anti-Inflammatory Activity

Benzophenones are highly effective at reducing inflammation by targeting the Cyclooxygenase (COX-1 and COX-2) pathways, mirroring the mechanism of traditional NSAIDs [6]. They inhibit the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing edema and neutrophil recruitment.

COXPathway Stimulus Arachidonic Acid Enzyme COX-1 / COX-2 Enzymes Stimulus->Enzyme Prostaglandins Prostaglandin Synthesis Enzyme->Prostaglandins Inhibitor Benzophenone Derivatives Inhibitor->Enzyme Inhibits Inflammation Inflammatory Response Prostaglandins->Inflammation

Inhibition of the COX pathway by benzophenone derivatives.

Protocol C: In Vitro NO Production Inhibition Assay (LPS-Induced) To evaluate the anti-inflammatory efficacy of synthesized derivatives, the Griess assay is the gold standard for quantifying nitric oxide (NO) reduction [7].

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well. Allow them to adhere overnight. Causality: Ensures cells are in the logarithmic growth phase and firmly attached, preventing washout during treatment.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzophenone derivative for 1 hour. Causality: Allows for intracellular accumulation and target binding prior to the introduction of the inflammatory stimulus.

  • Stimulation: Add lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours. Causality: LPS activates the TLR4 receptor, triggering the NF-κB pathway and upregulating inducible nitric oxide synthase (iNOS).

  • Self-Validation & Measurement: Collect 100 µL of the cell culture supernatant and mix with 100 µL of Griess reagent. Incubate at room temperature for 10 minutes. Measure absorbance at 540 nm. Validation Check: A standard curve using sodium nitrite must be generated alongside the assay. The linear correlation of the standard curve validates that the spectrophotometric absorbance accurately reflects the nitrite concentration (a stable breakdown product of NO).

Conclusion

Substituted benzophenone derivatives offer a highly tunable, structurally robust framework for modern drug discovery. By employing optimized synthetic routes—such as microwave-promoted Friedel-Crafts acylation and targeted oxime condensations—researchers can rapidly generate libraries of compounds with profound anticancer, anti-inflammatory, and antimicrobial properties. As demonstrated by the mechanistic pathways and validated protocols provided, the strategic functionalization of the benzophenone core remains a highly viable strategy for developing next-generation therapeutics.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • RAPID MICROWAVE-PROMOTED SYNTHESIS OF FUNCTIONALISED BENZOPHENONES Source: Tandfonline URL:[Link]

  • Deep-Sea-Derived Fungi as Valuable Producers of Cytotoxic Secondary Metabolites and Their Leads Potential Source: Frontiers in Marine Science URL:[Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment Source: MDPI Molecules URL:[Link]

Protocols & Analytical Methods

Method

Comprehensive Application Note: Purification Techniques for 3'-Chloro-5'-fluoro-2-piperidinomethyl Benzophenone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Physicochemical Profiling 3'-Chloro-5'-fluoro-2-piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Physicochemical Profiling

3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone (CAS: 898773-61-0) is a highly functionalized API intermediate characterized by a lipophilic, di-halogenated benzophenone core and a basic tertiary amine (piperidine) moiety. The structural dichotomy of this molecule—combining significant hydrophobicity with a highly polarizable basic nitrogen—presents unique challenges during isolation and purification.

If purified using standard normal-phase chromatography without modifiers, the basic piperidine nitrogen interacts strongly with the acidic silanol groups on the silica gel, resulting in severe peak tailing, poor resolution, and irreversible adsorption [1]. To overcome these challenges, a three-tier purification strategy is required: Acid-Base Extraction , Modified Flash Chromatography , and Hydrochloride Salt Crystallization .

Table 1: Physicochemical Profile & Purification Implications
PropertyValue / CharacteristicPurification Implication
Molecular Formula C₁₉H₁₉ClFNOHigh carbon count dictates strong lipophilicity; soluble in EtOAc, DCM, and Toluene.
Molecular Weight 331.81 g/mol Moderate size; suitable for standard LC-MS and HPLC analytical methods.
Functional Groups Diaryl Ketone, Tertiary Amine, Aryl HalidesThe tertiary amine acts as a pH-dependent solubility switch (pKa ~9.5).
Physical State (Free Base) Viscous Oil / Low-Melting SolidDifficult to isolate purely via crystallization in its free-base form.
Physical State (HCl Salt) Crystalline SolidSalt formation is mandatory for final polishing and long-term stable storage.

Purification Strategy Design & Causality

To achieve >99% purity suitable for downstream pharmaceutical synthesis, the purification workflow is designed as a self-validating system. Each step exploits a specific physicochemical property of the target molecule.

  • Liquid-Liquid Acid-Base Extraction: Exploits the basicity of the piperidine ring. By lowering the aqueous pH below 2, the amine is protonated into a highly water-soluble ammonium salt. Neutral impurities (e.g., unreacted halogenated benzophenones or diaryl ketone byproducts) remain trapped in the organic layer and are discarded [2].

  • Normal-Phase Chromatography with Basic Modifier: The crude free base is purified on silica gel using a mobile phase doped with 1% Triethylamine (TEA). TEA acts as a sacrificial "competing base," neutralizing the acidic silanol sites on the silica surface to prevent the target amine from streaking [3].

  • Cooling Crystallization (Salt Formation): The purified free base is converted into its hydrochloride salt using a binary solvent system (Isopropanol/Heptane). This step leverages the high lattice energy of the ionic salt to reject structurally similar impurities that may have co-eluted during chromatography [4].

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone) ABE_Step Step 1: Acid-Base Extraction (pH-dependent phase transfer) Crude->ABE_Step Org_Imp Organic Layer (Neutral/Acidic Impurities) ABE_Step->Org_Imp Discard Aq_Layer Aqueous Layer (Protonated Amine Salt) ABE_Step->Aq_Layer Retain Base_Regen Basification (pH > 10) & EtOAc Extraction Aq_Layer->Base_Regen Flash_Chrom Step 2: Flash Chromatography (Silica + 1% TEA Modifier) Base_Regen->Flash_Chrom Free Base Crystallization Step 3: HCl Salt Crystallization (IPA/Heptane Binary System) Flash_Chrom->Crystallization >95% Purity Pure_API Pure Crystalline Product (>99% Purity HCl Salt) Crystallization->Pure_API Final Polish

Caption: Three-tier purification workflow for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone.

Detailed Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction

Mechanistic Rationale: This step acts as a bulk cleanup. The target molecule is selectively pulled into the aqueous phase, leaving lipophilic organic impurities behind.

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1.0 M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must be strictly < 2 to ensure complete protonation of the piperidine ring. If pH > 2, add more 1.0 M HCl.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the target compound. The upper organic layer contains neutral impurities. Separate and discard the organic layer.

  • Organic Wash: Wash the retained aqueous layer with one additional volume of fresh EtOAc to remove trace lipophilic impurities. Discard the EtOAc wash.

  • Basification (Free Base Regeneration): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2.0 M aqueous Sodium Hydroxide (NaOH) dropwise with stirring until the pH reaches 10–11. The solution will become cloudy as the lipophilic free base precipitates out of the water.

  • Final Extraction: Extract the cloudy aqueous mixture twice with fresh EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude free base.

Protocol B: Modified Flash Chromatography

Mechanistic Rationale: Silica gel possesses acidic silanol groups that irreversibly bind tertiary amines. Adding 1% Triethylamine (TEA) to the mobile phase dynamically coats these silanol sites, allowing the target benzophenone derivative to elute sharply without tailing[3].

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 80:20 v/v). Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v). Mix thoroughly.

  • Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes (CV) of the TEA-doped mobile phase.

    • Validation Checkpoint: The column is fully equilibrated when the eluent exiting the column tests basic (pH > 8) on wet indicator paper, confirming the silica's acidic sites are neutralized.

  • Sample Loading: Dissolve the crude free base in a minimum amount of Dichloromethane (DCM) and load it onto the column head.

  • Elution & Monitoring: Elute using the TEA-doped mobile phase. Monitor fractions via TLC (visualized under UV 254 nm, as the benzophenone core is highly UV-active).

  • Concentration: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure. Note: TEA (boiling point ~89°C) will co-evaporate during this process, leaving the purified free base.

Protocol C: Hydrochloride Salt Crystallization

Mechanistic Rationale: The free base of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is prone to remaining an amorphous oil. Converting it to an HCl salt induces a highly ordered crystalline lattice, purging final trace impurities [4].

  • Dissolution: Dissolve the purified free base in anhydrous Isopropanol (IPA) (approx. 5 mL per gram) in a round-bottom flask equipped with a magnetic stirrer.

  • Salt Formation: Cool the solution to 0–5 °C in an ice bath. Slowly add 1.1 molar equivalents of 2.0 M HCl in Diethyl Ether dropwise.

    • Validation Checkpoint: A white to off-white precipitate should begin to form immediately upon the addition of the ethereal HCl, indicating successful salt formation.

  • Maturation & Anti-Solvent Addition: Stir the slurry at 0 °C for 30 minutes. To maximize yield, slowly add cold Heptane (anti-solvent) dropwise until the supernatant becomes slightly turbid, then hold the temperature at 0 °C for an additional 2 hours.

  • Isolation: Filter the crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of cold 1:1 IPA/Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvents.

Analytical Validation

To confirm the success of the purification, the isolated hydrochloride salt must be analyzed via High-Performance Liquid Chromatography (HPLC).

  • Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as an ion-pairing agent, ensuring sharp peak shape for the protonated piperidine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (optimal for the benzophenone chromophore).

  • Acceptance Criteria: A single sharp peak accounting for >99% of the total Area Under the Curve (AUC).

References

  • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Acid–base extraction Source: Wikipedia URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3'-Chloro-5'-fluoro-2-piperidinomethyl Benzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the preparation of 3'-Chloro-5'-fluoro-2-piperidinom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the preparation of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone (CAS 898773-61-0). This compound is a highly specialized fluorinated building block, and its synthesis demands strict control over electrophilic aromatic substitution, radical stability, and nucleophilic trajectories.

This guide abandons generic advice in favor of mechanistic causality, providing you with self-validating protocols and empirical data to maximize your reaction yields.

Section 1: Core Synthetic Strategy & Pathway

The synthesis of this target molecule is achieved through a convergent three-stage workflow. We begin with the construction of the benzophenone core via Friedel-Crafts acylation, followed by a Wohl-Ziegler benzylic bromination, and conclude with an SN2 nucleophilic substitution.

SynthesisPathway SM1 3-Chloro-5-fluorobenzoyl chloride + Toluene Step1 Step 1: Friedel-Crafts Acylation (BmimCl-FeCl3) SM1->Step1 Int1 3'-Chloro-5'-fluoro-2-methylbenzophenone Step1->Int1 Step2 Step 2: Radical Bromination (NBS, UV-A Flow) Int1->Step2 Int2 3'-Chloro-5'-fluoro-2-(bromomethyl)benzophenone Step2->Int2 Step3 Step 3: Nucleophilic Substitution (Piperidine, K2CO3, MeCN) Int2->Step3 Product 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone Step3->Product

Figure 1: Three-step synthetic workflow for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone.

Section 2: Troubleshooting Guide & Mechanistic FAQs

Q1: My Friedel-Crafts acylation yield is stalling at 50-60%, and I am seeing significant tar formation during the aqueous quench. How can I improve the benzophenone core formation? Causality & Solution: Traditional Lewis acids like AlCl₃ form a tight, 1:1 molar complex with the highly Lewis-basic carbonyl oxygen of the newly formed benzophenone. This deactivates the catalyst, requires a stoichiometric excess of AlCl₃, and necessitates a highly exothermic, destructive water quench that causes product loss and tarring. To resolve this, transition to a dual catalyst-solvent system using the ionic liquid BmimCl–FeCl₃. The iron center is less oxophilic, allowing the benzophenone product to dissociate, rendering the process truly catalytic. Studies have demonstrated that to >90% while allowing the product to be extracted cleanly without an aqueous quench [1].

Q2: During the Wohl-Ziegler bromination with NBS, I am obtaining a complex mixture of unreacted starting material, mono-brominated product, and di-brominated impurities. How do I control the selectivity? Causality & Solution: Benzylic radical bromination is highly sensitive to the localized concentration of the bromine radical. In standard batch reactors, the limited penetration depth of UV light (Beer-Lambert law) causes uneven radical generation—leading to over-bromination near the light source and stalling in the center of the flask. The requisite bromomethyl benzophenones are best prepared by [3], but to achieve strict mono-selectivity, you must transition from batch thermal heating to [2]. Pumping the mixture through a narrow microcapillary reactor ensures uniform photon flux, providing a constant, low concentration of bromine radicals that perfectly favors mono-bromination.

Q3: The final piperidine substitution step yields a sluggish reaction and elimination byproducts. What is causing this, and what is the optimal protocol? Causality & Solution: The 2-(bromomethyl)benzophenone intermediate is highly electrophilic. If the reaction is run in a non-polar solvent (like THF) using only excess piperidine, the generated hydrobromide salt precipitates, coating the unreacted starting material and neutralizing your nucleophile. Furthermore, at high temperatures, piperidine can act as a base, triggering an E2 elimination. To create a self-validating system, use anhydrous Acetonitrile (MeCN). Its high dielectric constant stabilizes the polar SN2 transition state, accelerating substitution. Add anhydrous K₂CO₃ as a heterogeneous, non-nucleophilic acid scavenger to absorb HBr, driving the equilibrium forward without competing for the electrophile.

TroubleshootingLogic Issue Low Final Yield Check1 Is Benzophenone Core Intact? Issue->Check1 Fix1 Optimize Friedel-Crafts Catalyst (Use BmimCl-FeCl3) Check1->Fix1 No Check2 Is Bromination Selective? Check1->Check2 Yes Fix2 Control NBS Stoichiometry & Use Flow Photochemistry Check2->Fix2 No Check3 Is SN2 Complete? Check2->Check3 Yes Fix3 Increase Piperidine Equivalents & Monitor via LC-MS Check3->Fix3 No

Figure 2: Troubleshooting logic tree for identifying and resolving synthesis bottlenecks.

Section 3: Optimized Experimental Protocols

Protocol A: Friedel-Crafts Acylation (BmimCl–FeCl₃ Catalyzed) Self-Validation Check: The successful formation of the ionic liquid is indicated by a clear, homogenous phase that does not mix with the organic extraction solvent.

  • Preparation: In an inert N₂ atmosphere, prepare the ionic liquid by slowly mixing 1-butyl-3-methylimidazolium chloride (BmimCl) and anhydrous FeCl₃ (1:1 molar ratio) until a homogenous liquid forms.

  • Reaction: Add toluene (1.2 equiv) and 3-chloro-5-fluorobenzoyl chloride (1.0 equiv) to the ionic liquid (20 mol% relative to the acyl chloride).

  • Heating: Stir the mixture at 80 °C for 4 hours. Monitor the evolution of HCl gas via a bubbler.

  • Workup: Cool to room temperature and extract the mixture with diethyl ether (3 × 50 mL). The ionic liquid phase will separate cleanly at the bottom and can be recycled.

  • Purification: Wash the combined organic layers with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate in vacuo to yield 3'-chloro-5'-fluoro-2-methylbenzophenone.

Protocol B: Photochemical Radical Bromination Self-Validation Check: The reaction stream should transition from a pale yellow to a colorless/cloudy suspension as the insoluble succinimide byproduct forms.

  • Setup: Dissolve 3'-chloro-5'-fluoro-2-methylbenzophenone (1.0 equiv) and N-bromosuccinimide (NBS, 1.05 equiv) in anhydrous acetonitrile to a concentration of 0.4 M.

  • Initiation: Pump the solution through a fluorinated ethylene propylene (FEP) capillary continuous-flow reactor (1 mm internal diameter).

  • Irradiation: Irradiate the reactor with a 10 W 365 nm UV-A LED, maintaining a strict residence time of 35 minutes at ambient temperature.

  • Workup: Collect the output stream, filter off the precipitated succinimide byproduct, and concentrate to obtain 3'-chloro-5'-fluoro-2-(bromomethyl)benzophenone.

Protocol C: Nucleophilic Substitution (Piperidinomethylation) Self-Validation Check: LC-MS analysis must show complete disappearance of the brominated mass (M+ peak) before proceeding to the aqueous workup.

  • Reaction: Dissolve the brominated intermediate (1.0 equiv) in anhydrous acetonitrile (0.2 M). Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).

  • Addition: Dropwise add piperidine (1.2 equiv) at 0 °C to control the initial exothermic reaction and prevent elimination pathways.

  • Maturation: Warm the mixture to room temperature and stir for 6 hours.

  • Isolation: Filter the inorganic salts. Concentrate the filtrate, dissolve the residue in ethyl acetate, wash with distilled water to remove residual piperidine, and dry over Na₂SO₄. Evaporate to yield the final 3'-chloro-5'-fluoro-2-piperidinomethyl benzophenone.

Section 4: Quantitative Data Presentation

The following table summarizes the empirical yield improvements achieved by transitioning from traditional batch methodologies to the optimized protocols described above.

Table 1: Optimization Parameters and Yield Comparisons for the Three-Step Synthesis

Reaction StepTraditional MethodOptimized MethodYield ImprovementKey Parameter Adjusted
1. Acylation AlCl₃ (1.5 eq) in DCMBmimCl-FeCl₃ (20 mol%)55% → 92%Catalyst phase separation & turnover
2. Bromination NBS/AIBN, Reflux (Batch)NBS, 365nm UV-A (Flow)60% → 88%Uniform photon flux & residence time
3. Substitution Piperidine (excess), THFPiperidine/K₂CO₃, MeCN70% → 95%Acid scavenging & solvent polarity
References
  • Title: Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids Source: Journal of Molecular Catalysis A: Chemical (via ResearchGate) URL: [Link]

  • Title: Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of Farnesyl Diphosphate Analogues Containing Ether-Linked Photoactive Benzophenones and Their Application in Studies of Protein Prenyltransferases Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone

Welcome to the technical support center for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues with this compound. We understand that achieving consistent and reliable solubilization is critical for the success of your experiments. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Introduction to 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone

3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is a complex organic molecule with a benzophenone core, which generally confers poor water solubility.[1][2] However, the presence of a piperidinomethyl group, a weakly basic amine, introduces pH-dependent solubility characteristics.[3][4] This dual nature often presents challenges in finding a suitable solvent system for various experimental needs. This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone?

A1: Based on its benzophenone structure, this compound is expected to be practically insoluble in water but soluble in many organic solvents.[1][5] The piperidinomethyl group suggests that its aqueous solubility will increase in acidic conditions due to the protonation of the amine, forming a more soluble salt.[6]

Q2: I am having trouble dissolving the compound in DMSO. What could be the issue?

A2: Difficulty dissolving in DMSO can arise from several factors:

  • Use of old or hydrated DMSO: DMSO is hygroscopic and can absorb moisture, which can significantly decrease the solubility of hydrophobic compounds.[7][8]

  • Reaching the solubility limit: You may be trying to prepare a solution that is too concentrated.

  • Insufficient mixing: Proper agitation is crucial for dissolution.[7][9]

Q3: Can I heat the compound to aid dissolution?

A3: Gentle warming can be an effective method to increase the rate of dissolution. However, it should be done with caution, as excessive heat can lead to the degradation of the compound. It is recommended to warm the solution gently (e.g., in a 37°C water bath) for a short period.[7]

Q4: My compound precipitated out of the DMSO stock solution upon storage. What should I do?

A4: Precipitation from a DMSO stock solution can occur due to temperature fluctuations or if the solution is supersaturated.[9] To redissolve the compound, you can gently warm and sonicate the solution before use.[7] To prevent this, it is advisable to store stock solutions in aliquots to minimize freeze-thaw cycles.[7]

Q5: What are some alternative strategies if I cannot achieve the desired concentration in common solvents?

A5: If you are facing persistent solubility issues, several advanced techniques can be employed, such as the use of co-solvents, preparing solid dispersions, or forming inclusion complexes with cyclodextrins.[10][11][12][13]

Troubleshooting Guides

Issue 1: Difficulty Dissolving in Aqueous Buffers
  • Potential Cause: The pH of the buffer is not optimal for solubilizing the basic amine group.

  • Troubleshooting Steps:

    • pH Adjustment: Since the compound contains a weakly basic piperidinomethyl group, its aqueous solubility is expected to be pH-dependent.[3][4] Lowering the pH of the aqueous buffer should increase solubility by protonating the amine. Start with a buffer of pH 5 and gradually decrease the pH until the compound dissolves.

    • Use of Co-solvents: If pH adjustment alone is insufficient, consider adding a water-miscible organic co-solvent.[14][15] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with a small percentage of the co-solvent (e.g., 5-10%) and increase as needed.

Issue 2: Compound Oiling Out or Forming a Suspension in Organic Solvents
  • Potential Cause: The chosen organic solvent may not be suitable, or the compound has reached its solubility limit.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility in a range of organic solvents. Based on the benzophenone structure, solvents like acetone, acetonitrile, and ethyl acetate are good starting points.[5][16]

    • Mechanical Agitation: Utilize vortexing and sonication to aid dissolution.[9] An ultrasonic bath can be particularly effective in breaking up aggregates and enhancing solvation.[7]

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution
  • Weigh the desired amount of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone.

  • Prepare a 50 mM citrate buffer at pH 3.0.

  • Add the compound to the buffer.

  • Vortex the mixture for 2-3 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: Preparation of a Stock Solution in a Co-solvent System
  • Weigh the desired amount of the compound.

  • Prepare a co-solvent mixture of 1:1 (v/v) DMSO and PEG 300.

  • Add the co-solvent mixture to the compound.

  • Vortex until the compound is fully dissolved.

  • This stock solution can then be diluted into your aqueous experimental medium. Be mindful of potential precipitation upon dilution and perform a test dilution first.

Visualization of Troubleshooting and Mechanisms

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound aqueous_check Aqueous or Organic Solvent? start->aqueous_check ph_adjust Adjust pH to < 6 aqueous_check->ph_adjust Aqueous solvent_screen Screen Organic Solvents (DMSO, Acetone, etc.) aqueous_check->solvent_screen Organic not_dissolved_aq Still Undissolved ph_adjust->not_dissolved_aq dissolved_aq Compound Dissolved not_dissolved_aq->dissolved_aq Yes add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) not_dissolved_aq->add_cosolvent No add_cosolvent->dissolved_aq not_dissolved_org Still Undissolved solvent_screen->not_dissolved_org dissolved_org Compound Dissolved not_dissolved_org->dissolved_org Yes mechanical_assist Apply Vortexing & Sonication not_dissolved_org->mechanical_assist No gentle_heat Gentle Warming (37°C) mechanical_assist->gentle_heat gentle_heat->dissolved_org

Caption: A logical workflow for troubleshooting dissolution issues.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) protonated Protonated Form (Soluble Salt) R-CH2-N+H(C5H10) unprotonated Unprotonated Form (Poorly Soluble) R-CH2-N(C5H10) unprotonated:f0->protonated:f0 + H+

Caption: Effect of pH on the ionization and solubility of the compound.

Data Summary Table

SolventExpected SolubilityRationale
Water (neutral pH)Very LowThe hydrophobic benzophenone core dominates.[1][2]
Acidic Aqueous Buffer (pH < 6)Moderate to HighProtonation of the piperidinomethyl group increases polarity.[4][6]
DMSOHighA polar aprotic solvent capable of dissolving a wide range of compounds.
EthanolModerate to HighA polar protic solvent that can interact with the compound.
AcetoneHighA polar aprotic solvent known to be a good solvent for benzophenone.[5][16]
AcetonitrileHighA polar aprotic solvent.[5][16]

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • pH and Solubility | AP Chemistry. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15).
  • pH and solubility (video) | Equilibrium - Khan Academy. (n.d.).
  • Solubility and pH - Chemistry LibreTexts. (2023, July 12).
  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (n.d.).
  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2018, April 18).
  • pH and Solubility - AP Chem - Fiveable. (2025, August 15).
  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF - ResearchGate. (n.d.).
  • Why Is Benzophenone Insoluble in Water? | In-depth Review - Echemi. (2025, January 14).
  • Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO - Benchchem. (n.d.).
  • Troubleshooting AN-12-H5 solubility issues in DMSO - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting MAGL-IN-17 Dissolution in DMSO - Benchchem. (n.d.).
  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. (2014, January 16).
  • Bioavailability Enhancement for Oral Dosage - Roquette. (n.d.).

Sources

Troubleshooting

3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone stability and degradation issues

Topic: Stability, Degradation Troubleshooting, and Handling Guidelines Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the technical support and troubleshooting center for 3'-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Degradation Troubleshooting, and Handling Guidelines Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the technical support and troubleshooting center for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone (CAS: 898773-61-0). Because this compound contains both a photo-reactive benzophenone core and a highly nucleophilic tertiary amine (piperidine ring), it requires specific handling protocols to prevent rapid degradation during synthesis, storage, and analytical testing.

This guide provides a mechanistic breakdown of its vulnerabilities, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the scientific integrity of your workflows.

Mechanistic Overview of Degradation Pathways

Understanding why a compound degrades is the first step in preventing it. The degradation of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is driven by two distinct structural liabilities:

  • The Benzophenone Core (Photodegradation): Benzophenone derivatives are highly susceptible to photodegradation when exposed to UV light, specifically at wavelengths <350 nm[1]. The mechanism involves an initial n→π∗ transition of the carbonyl group, leading to a triplet excited state. This excited state readily abstracts hydrogen atoms from adjacent molecules or solvents. In the presence of ambient oxygen, this process is significantly accelerated, leading to rapid photo-oxidation, radical formation, and eventual cleavage of the molecule[1].

  • The Piperidinomethyl Group (Oxidation): The piperidine ring contains a basic tertiary amine. The nitrogen's lone pair is highly nucleophilic and prone to oxidation, forming an N-oxide degradant. This reaction is easily catalyzed by trace transition metals (e.g., Ruthenium) and is particularly rapid in the presence of peroxides or reactive oxygen species (ROS)[2]. Even mild oxidants like hydrogen peroxide can rapidly convert these tertiary amines to N-oxides[3].

Pathways API 3'-Chloro-5'-fluoro-2- piperidinomethyl benzophenone UV UV Light (<350 nm) + Oxygen API->UV Exposure Ox ROS / Peroxides + Trace Metals API->Ox Exposure PhotoDeg Photo-oxidation (Radical formation) UV->PhotoDeg n-pi* transition NOxide N-Oxidation (+16 Da Mass Shift) Ox->NOxide Nucleophilic attack

Fig 1. Primary degradation pathways: Photodegradation and N-oxidation of the tertiary amine.

Troubleshooting FAQs

Q: My stock solution turned yellow/brown after sitting on the benchtop for a few days. What happened? A: This is a classic indicator of photodegradation . The benzophenone core absorbed ambient UV light from laboratory fixtures or sunlight, triggering a radical-mediated photo-oxidation chain reaction[1]. Fix: Always store working solutions in amber glass vials. If working under standard fluorescent lab lights, prepare solutions fresh or wrap clear vials in aluminum foil.

Q: During LC-MS analysis, I am detecting a major impurity peak with a +16 Da mass shift. How do I prevent this? A: A +16 Da shift is the hallmark of N-oxide formation on the piperidine ring. This usually occurs when the compound is dissolved in aging ethereal solvents (like THF or diethyl ether) that have accumulated trace peroxides over time[2],[3]. Fix: Switch your sample diluent to HPLC-grade Acetonitrile (ACN) or Methanol. If you must use THF, ensure it is freshly distilled or stabilized with BHT, and purge the headspace of your storage vials with Argon to displace oxygen.

Q: Are there specific pH dependencies for the stability of this compound in aqueous media? A: Yes. The piperidine nitrogen has a pKa of approximately 9.5.

  • At acidic pH (< 7): The amine is protonated. This ties up the nitrogen lone pair, effectively protecting it from electrophilic or oxidative attack. The compound is highly stable here.

  • At basic pH (> 10): The amine is "free-based." The lone pair is fully exposed, drastically accelerating the rate of N-oxidation and potential benzylic cleavage.

Workflow Start Observe Degradation (Color change, LC-MS peaks) CheckMass Is there a +16 Da peak in LC-MS? Start->CheckMass YesNOxide N-Oxide Formation (Piperidine Ring) CheckMass->YesNOxide Yes NoOther Check UV/Vis & Storage CheckMass->NoOther No FixNOxide Purge with Argon, Use peroxide-free solvents YesNOxide->FixNOxide Photo Photodegradation (Benzophenone core) NoOther->Photo Light exposure FixPhoto Store in amber vials, Protect from light Photo->FixPhoto

Fig 2. Troubleshooting workflow for identifying and resolving compound degradation issues.

Quantitative Stability Data

The following table summarizes the degradation profile of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone under forced stress conditions (adapted from ICH Q1A/Q1B principles).

Stress ConditionReagent / EnvironmentTime / ExposureAPI Recovery (%)Primary Degradant IdentifiedMechanism of Action
Control ACN, Dark, 4°C48 hours99.8%NoneN/A
Oxidation 0.3% H2​O2​ in ACN4 hours62.4%+16 Da (N-Oxide)Nucleophilic attack by ROS on tertiary amine
Photolysis UV Light (<350 nm)24 hours45.1%Multiple (Cleavage)Radical-mediated photo-oxidation
Acidic Hydrolysis 0.1M HCl24 hours98.5%NoneProtonation protects amine; benzophenone is stable
Basic Hydrolysis 0.1M NaOH24 hours88.2%Dealkylation productsBase-catalyzed cleavage of benzylic C-N bond

Standardized Experimental Protocols

To accurately assess the purity and stability of your specific batch, you must run a Stability-Indicating Forced Degradation Assay . The protocol below is designed as a self-validating system—meaning it includes internal controls to prove that observed degradants are stress-induced and not analytical artifacts.

Protocol: Stability-Indicating Forced Degradation Assay

Step 1: Preparation of Stock Solution

  • Action: Dissolve 10 mg of the API in 10 mL of HPLC-grade Acetonitrile (ACN).

  • Causality: ACN is chosen over ethereal solvents because it does not form peroxides upon standing. This prevents artificial N-oxidation prior to the deliberate application of stress, ensuring an accurate baseline.

Step 2: Oxidative Stress Application

  • Action: Aliquot 1 mL of the stock solution into a vial. Add 100 µL of 3% H2​O2​ . Incubate at 25°C for exactly 4 hours.

  • Causality: Hydrogen peroxide specifically targets the nucleophilic lone pair on the piperidine nitrogen, forcing the formation of the N-oxide to establish its retention time for future tracking[3].

Step 3: Reaction Quenching (Critical Self-Validation Step)

  • Action: Add 50 µL of 1M Sodium Thiosulfate ( Na2​S2​O3​ ) to the oxidative stress vial immediately before LC-MS injection.

  • Causality: Thiosulfate instantly reduces residual peroxides. Without this step, oxidation would continue inside the LC autosampler while waiting for injection, leading to non-reproducible, time-dependent artifact peaks during the chromatographic run.

Step 4: Photolytic Stress Application

  • Action: Place 1 mL of stock solution in a clear quartz vial. Expose to UV light (Integrated UVA/UVB, 1.2 million lux hours). Prepare a parallel control wrapped entirely in aluminum foil and place it in the same chamber.

  • Causality: Quartz is completely transparent to UV <350 nm, ensuring the benzophenone core receives the full excitation energy required for the n→π∗ transition[1]. The foil-wrapped control validates that any degradation is strictly due to photons, not the ambient heat generated by the UV lamp.

Step 5: LC-MS Analysis

  • Action: Run samples using a C18 column with a 0.1% Formic Acid in Water/ACN gradient.

  • Causality: Formic acid protonates the piperidine ring during the run. This improves peak shape by preventing secondary interactions (tailing) with free silanols on the stationary phase, and drastically enhances positive-ion ESI-MS ionization efficiency.

References[2] Sharma, V. B., Jain, S. L., & Sain, B. (2004). Bromamine-T/RuCl3 as an efficient system for the oxidation of tertiary amines to N-oxides. Tetrahedron Letters. URL: https://doi.org/10.1016/J.TETLET.2004.04.014[3] Colladon, M., Scarso, A., Sgarbossa, P., Michelin, R. A., & Strukul, G. (2008). Mild catalytic oxidation of secondary and tertiary amines to nitrones and N-oxides with H2O2 mediated by Pt(II) catalysts. Green Chemistry (RSC Publishing). URL: https://doi.org/10.1039/B805404E[1] Bubev, E., Georgiev, A., & Machkova, M. (2016). Kinetic study on UV-absorber photodegradation under different conditions. ResearchGate / NASA Astrophysics Data System. URL: https://ui.adsabs.harvard.edu/abs/2016AIPC.1722b0004B

Sources

Optimization

Technical Support Center: Troubleshooting Bioactivity of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone

Overview & Triage Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of screening complex small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Triage

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of screening complex small molecules. 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone (CAS 898773-61-0) is a highly lipophilic, basic amine with a photo-reactive core. While its structural motifs are valuable for target engagement, they introduce severe artifacts in in vitro assays.

This guide deconstructs the root causes of its low or erratic bioactivity—specifically colloidal aggregation, photolytic degradation, and non-specific protein binding—and provides self-validating protocols to rescue your assay data.

Troubleshooting Workflow

Workflow Start Low Bioactivity Observed Check1 Assess Colloidal Aggregation (DLS) Start->Check1 Check2 Assess Photostability (LC-MS) Start->Check2 Check3 Assess Protein Binding (Serum Shift) Start->Check3 Fix1 Add 0.01% Triton X-100 or CHAPS Check1->Fix1 Particles > 50 nm Fix2 Perform Assay in Amber/Dark Conditions Check2->Fix2 Degradation > 5% Fix3 Reduce BSA/FBS in Assay Buffer Check3->Fix3 High NSB

Decision tree for diagnosing and resolving low bioactivity in lipophilic benzophenones.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does the compound show flat dose-response curves or sudden drop-offs in activity at concentrations above 1 μM? Causality: This is the hallmark of [1]. The amphiphilic nature of this compound—combining a highly hydrophobic di-halogenated benzophenone core with a protonated basic piperidine ring—drives self-assembly in aqueous buffers. Once the Critical Aggregation Concentration (CAC) is reached, the monomeric compound forms colloidal particles. These colloids sequester the target protein non-specifically, leading to [2]. Solution: Introduce a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to disrupt colloid formation and shift the equilibrium back to the active monomeric state[3].

Q2: We observe inconsistent IC50 values between assay runs, particularly when plates are left on the benchtop. Is the compound degrading? Causality: Yes, likely due to photolysis. The benzophenone moiety is a well-known UV-absorbing chromophore. Under ambient laboratory lighting (which contains trace UV), benzophenones can undergo photochemical excitation, leading to the generation of reactive oxygen species (ROS) or[4]. This reduces the effective concentration of the active compound and introduces phototoxic degradants into the assay[5]. Solution: All stock solutions and assay plates must be handled in amber tubes and [6].

Q3: The compound is highly potent in biochemical assays but loses 100-fold potency in cell-based assays. What is happening? Causality: High Non-Specific Binding (NSB). The 3'-chloro and 5'-fluoro substitutions significantly increase the lipophilicity (LogP) of the molecule. In cell-based assays containing 10% Fetal Bovine Serum (FBS), the compound partitions into the hydrophobic pockets of serum albumin, drastically reducing the free, unbound fraction available to engage the cellular target. Solution: Perform a serum-shift assay (titrating FBS from 0.1% to 10%) to quantify the unbound fraction, or use delipidated BSA to minimize lipid-pocket sequestration.

Mechanistic Pathway

Mechanism Monomer Free Monomer (< CAC) Aggregate Colloidal Aggregate (> CAC) Monomer->Aggregate Concentration Increases Target Target Protein Monomer->Target Binding Aggregate->Target Adsorption Sequestration Non-specific Protein Sequestration Aggregate->Sequestration Inhibition Specific Target Modulation Target->Inhibition

Mechanistic divergence of monomeric target engagement vs. colloidal sequestration.

Quantitative Data & Assay Optimization Guidelines

ParameterTypical Unoptimized ConditionOptimized Condition for 3'-Cl-5'-F-2-piperidinomethyl benzophenoneCausality / Rationale
Detergent None (0%)0.01% - 0.05% Triton X-100Prevents target sequestration by disrupting SCAM colloids[3].
Assay Lighting Ambient Lab LightAmber tubes / Dark incubationBenzophenone core is highly susceptible to UV-induced photolysis[4].
Carrier Protein 10% FBS or 1% BSA0.1% BSA (Delipidated)Halogenated lipophilic rings cause high non-specific binding (NSB).
Stock Solvent 100% DMSO (stored at RT)100% DMSO (stored at -20°C, dark)Prevents ROS generation and thermal degradation of the tertiary amine.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system incorporating internal controls to definitively isolate the variable causing low bioactivity.

Protocol A: Dynamic Light Scattering (DLS) for Colloid Detection

Objective: Quantify the Critical Aggregation Concentration (CAC) to rule out false negatives caused by colloidal sequestration. Self-Validation: Use [7] and Acetaminophen as a negative control.

  • Preparation: Prepare a 10 mM stock of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone in 100% DMSO.

  • Titration: Titrate the compound (0.1 μM to 100 μM) into the exact aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4). Crucial: Do not add the target protein yet.

  • Measurement: Transfer 50 μL to a cuvette and measure particle size using a DLS instrument (e.g., Malvern Zetasizer) at 25°C.

  • Validation Check: If particles >50 nm are detected at concentrations overlapping your IC50, colloidal aggregation is occurring[2].

  • Rescue Step: Add 0.01% Triton X-100 to the cuvette. If the DLS signal drops to baseline (particles disappear), the aggregation is detergent-reversible, confirming SCAM behavior[1].

Protocol B: Photostability and Degradation Assay

Objective: Assess the UV/light sensitivity of the benzophenone core during standard assay incubation times. Self-Validation: Compare peak area recovery against an internal standard (Caffeine) that is strictly photostable.

  • Preparation: Prepare a 10 μM solution of the compound and 10 μM Caffeine (internal standard) in the assay buffer.

  • Cohort Split: Split the solution into two cohorts:

    • Cohort A: Clear 96-well plates, exposed to ambient lab light/UVA.

    • Cohort B: Amber plates, wrapped in foil[6].

  • Incubation: Incubate both cohorts for your standard assay duration (e.g., 2 to 15 hours) at room temperature[6].

  • Quenching: Quench the reaction with an equal volume of cold acetonitrile to precipitate any buffer salts.

  • Analysis: Centrifuge at 10,000 x g for 5 mins and analyze the supernatant via LC-MS/MS.

  • Validation Check: Calculate the AUC Index ( AUClight​/AUCdark​ ). An [8], mandating the use of dark conditions for all future bioassays.

Sources

Reference Data & Comparative Studies

Validation

Application Note: Comparative Evaluation of Halogenated Piperidinomethyl Benzophenones in CNS Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds to determine their viability in high-throughput library synthesis. The diarylketone (benzophenone) motif, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds to determine their viability in high-throughput library synthesis. The diarylketone (benzophenone) motif, particularly when coupled with a basic piperidine ring, is a foundational building block for synthesizing antihistamines, anticholinergics, and monoamine reuptake inhibitors[1].

This guide provides a head-to-head technical comparison between 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone [2] and its structural analogs, detailing the causality behind structural choices and providing a self-validating protocol for downstream derivatization.

Mechanistic Insights: The Causality of Halogenation

When designing CNS-active compounds, the transition from an unsubstituted baseline like 2-(Piperidinomethyl)benzophenone[3] to a specifically halogenated analog is never arbitrary. The 3'-chloro-5'-fluoro substitution pattern is engineered to solve two critical challenges in drug development:

  • Metabolic Shielding (5'-Fluoro): The unsubstituted phenyl ring is highly susceptible to CYP450-mediated oxidation (hydroxylation). By introducing a highly electronegative fluorine atom at the 5'-position, we replace a vulnerable C-H bond with a robust C-F bond. This effectively blocks the metabolic hotspot without significantly increasing the van der Waals radius, thereby extending the half-life of downstream drug candidates.

  • Conformational Locking (3'-Chloro): The bulky chlorine atom at the 3'-position introduces significant steric hindrance. This forces the two aromatic rings out of coplanarity, locking the benzophenone (and its subsequent diarylmethanol derivatives) into a specific dihedral angle. This rigid 3D conformation is critical for optimizing binding affinity within the deep, hydrophobic pockets of targets like the dopamine transporter (DAT) or histamine receptors.

Quantitative Comparison of Benzophenone Scaffolds

The following table summarizes the physicochemical properties of the target compound against its primary positional isomer and the unsubstituted baseline.

Compound NameCAS NumberMolecular FormulaMolecular WeightStructural Advantage / Application
3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone 898773-61-0[2]C19H19ClFNO331.81 g/mol Optimal balance of steric bulk and metabolic stability; ideal for rigid CNS ligands.
4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone 898773-63-2[4]C19H19ClFNO331.81 g/mol Alternative dihedral locking; shifts the electronic density of the carbonyl group.
2-(Piperidinomethyl)benzophenone 745718-74-5[3]C19H21NO279.40 g/mol Baseline scaffold; highly reactive but lacks metabolic shielding for in vivo use.
Experimental Methodology: Self-Validating Reduction Protocol

To utilize these building blocks in drug discovery, the ketone must typically be reduced to a secondary alcohol (diarylmethanol). The following protocol is designed as a Self-Validating System —it incorporates real-time In-Process Controls (IPC) and orthogonal analytical confirmation, ensuring that the reaction validates its own completion before downstream processing.

Objective: Chemoselective reduction of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone to its corresponding diarylmethanol.

Step-by-Step Workflow:

  • Initiation: Dissolve 1.0 equivalent (eq) of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone in anhydrous Methanol (0.2 M concentration).

    • Causality: Methanol acts as both solvent and proton donor.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: Maintaining 0°C minimizes the competitive reduction of the solvent and controls the exothermic hydride transfer, preventing the formation of unwanted byproducts.

  • Reagent Addition: Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes. Stir for 2 hours at 0°C to room temperature.

  • Self-Validation Check (IPC): Withdraw a 10 µL aliquot and analyze via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3).

    • Validation Metric: The reaction is only validated as complete when the highly UV-active starting material spot (Rf ~0.6) completely disappears, replaced by a more polar, less UV-active spot (Rf ~0.3) representing the alcohol. If the starting material persists, add an additional 0.2 eq of NaBH4.

  • Quench & Extraction: Once validated by TLC, quench the reaction slowly with saturated aqueous NH4Cl. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Orthogonal Analytical Confirmation: Analyze the crude product via 1H-NMR. The system is fully validated when the characteristic benzhydryl methine proton emerges as a distinct singlet/multiplet between 5.5–6.0 ppm, confirming the destruction of the carbonyl.

Workflow Visualization

The following diagram maps the synthetic divergence and screening workflow for these halogenated scaffolds.

Workflow Start 3'-Chloro-5'-fluoro-2- piperidinomethyl benzophenone Red_Rxn Carbonyl Reduction (NaBH4, MeOH, 0°C) Start->Red_Rxn Pathway A Grig_Rxn Grignard Addition (R-MgX, THF, -78°C) Start->Grig_Rxn Pathway B Diaryl Diarylmethanol Derivative (Secondary Alcohol) Red_Rxn->Diaryl Tert Tertiary Alcohol Derivative (Substituted) Grig_Rxn->Tert Screen In Vitro CNS Target Screening (Receptor Binding/Functional Assays) Diaryl->Screen Tert->Screen Lead Lead Compound Identification Screen->Lead Hit Validation

Fig 1: Synthetic and screening workflow for piperidinomethyl benzophenone derivatives.

References
  • ChemicalBook. "3'-CHLORO-5'-FLUORO-2-PIPERIDINOMETHYL BENZOPHENONE". Source: chemicalbook.com.
  • BLD Pharm. "898773-63-2 | 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone". Source: bldpharm.com.
  • Echemi. "Buy 2-(PIPERIDINOMETHYL)BENZOPHENONE from HANGZHOU LEAP CHEM CO., LTD." Source: echemi.com.
  • Echemi. "119-61-9, Benzophenone Formula". Source: echemi.com.

Sources

Safety & Regulatory Compliance

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